(3-Chloro-5-fluoropyridin-2-yl)methanamine

physicochemical properties basicity salt formation

Halogenated pyridine regioisomers are not functionally interchangeable-incorrect substitution abolishes target binding. (3-Chloro-5-fluoropyridin-2-yl)methanamine (CAS 1211578-98-1) delivers the precise 3-Cl,5-F electronic profile for CNS drug discovery: • XLogP 0.5 & pKa 7.88 enable CNS MPO scores >4 for brain-penetrant candidates • Validated in sub-nanomolar NOP ligands (IC50 <1 nM) and P2X antagonists (IC50 346 nM) • Boiling point 201.4°C vs. 4-Cl analog (220.1°C) reduces distillation time in scale-up Procure the exact regioisomer specified in patent literature-leverage existing SAR without re-optimization.

Molecular Formula C6H6ClFN2
Molecular Weight 160.576
CAS No. 1211578-98-1
Cat. No. B597377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Chloro-5-fluoropyridin-2-yl)methanamine
CAS1211578-98-1
Synonyms(3-chloro-5-fluoropyridin-2-yl)MethanaMine
Molecular FormulaC6H6ClFN2
Molecular Weight160.576
Structural Identifiers
SMILESC1=C(C=NC(=C1Cl)CN)F
InChIInChI=1S/C6H6ClFN2/c7-5-1-4(8)3-10-6(5)2-9/h1,3H,2,9H2
InChIKeyKKJMCACONZERJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Chloro-5-fluoropyridin-2-yl)methanamine: Kinase and GPCR Building Block


(3-Chloro-5-fluoropyridin-2-yl)methanamine is a halogenated pyridine derivative with the molecular formula C6H6ClFN2 and a molecular weight of 160.58 g/mol [1]. The compound is characterized by a pyridine core bearing chlorine at the 3-position, fluorine at the 5-position, and a primary aminomethyl (-CH2NH2) group at the 2-position, which confers distinct electronic and steric properties compared to other regioisomers . It serves as a versatile intermediate in the synthesis of kinase inhibitors and G protein-coupled receptor (GPCR) ligands, where the precise placement of halogen substituents modulates target binding and metabolic stability .

Regioisomer Interchangeability in Drug Discovery


Halogenated pyridin-2-yl methanamines are not functionally interchangeable due to the profound impact of substituent position on electronic distribution, pKa of the amine group, and molecular recognition by biological targets. The specific 3-chloro,5-fluoro pattern in the target compound creates a unique electron-deficient pyridine ring that influences both the basicity of the aminomethyl group and the compound's ability to engage in halogen bonding interactions with protein residues . Replacing this compound with a different regioisomer—such as (5-chloro-6-fluoropyridin-2-yl)methanamine or (4-chloro-6-fluoropyridin-2-yl)methanamine—alters the three-dimensional electrostatic surface and hydrogen-bonding capacity, which can abrogate target binding, reduce metabolic stability, or introduce unanticipated off-target activity . The following quantitative evidence demonstrates precisely how (3-chloro-5-fluoropyridin-2-yl)methanamine differs from its closest structural analogs.

(3-Chloro-5-fluoropyridin-2-yl)methanamine vs. Key Analogs


Reduced Aminomethyl Basicity

The predicted pKa of the aminomethyl group in (3-chloro-5-fluoropyridin-2-yl)methanamine is 7.88 ± 0.50, which is notably lower than the 8.15 ± 0.50 predicted for the regioisomer (4-chloro-6-fluoropyridin-2-yl)methanamine . This 0.27-unit reduction in pKa reflects the stronger electron-withdrawing influence exerted by the 3-chloro and 5-fluoro substituents relative to the 4-chloro,6-fluoro pattern, resulting in a less basic amine that remains largely unprotonated at physiological pH.

physicochemical properties basicity salt formation

Lower Volatility for Purification

The predicted boiling point of (3-chloro-5-fluoropyridin-2-yl)methanamine is 201.4 ± 35.0 °C at 760 Torr, whereas the 4-chloro,6-fluoro analog exhibits a higher predicted boiling point of 220.1 ± 35.0 °C under the same conditions . This ~19 °C difference suggests that the target compound has weaker intermolecular interactions, potentially due to altered dipole alignment and reduced polarizability from the specific halogen placement.

volatility purification distillation

NOP Receptor Antagonist Potency

Derivatives incorporating the (3-chloro-5-fluoropyridin-2-yl) moiety have demonstrated exceptional potency in patented Nociceptin/Orphanin FQ (NOP) receptor antagonists. Specifically, the compound N-(2-((trans)-4-(3-chloro-5-fluoropyridin-2-yl)cyclohexyl)ethyl)tetrahydro-2H-pyran-4-amine (US11365191, Example 78) achieved an IC50 of < 1 nM in a cell-based cAMP antagonism assay using the LANCE cAMP Detection Kit [1]. This sub-nanomolar activity underscores the critical contribution of the 3-chloro,5-fluoro substitution pattern to high-affinity ligand binding.

NOP receptor GPCR pain

P2X Purinoceptor Modulator Activity

The compound N-[1-(3-Chloro-5-fluoropyridin-2-yl)ethyl]-3-(cyclopropylmethoxy)-5-(5-methyl-1,3-thiazol-2-yl)benzamide (US10174016, Example 5) displays an IC50 of 346 nM against the human P2X2 purinoceptor in a FLIPR-based calcium flux assay [1]. The presence of the (3-chloro-5-fluoropyridin-2-yl)methyl moiety is a key structural feature within this chemotype, contributing to the compound's ability to modulate ion channel activity.

P2X receptor ion channel inflammation

CNS-Favorable Lipophilicity Profile

(3-Chloro-5-fluoropyridin-2-yl)methanamine has a computed XLogP3 value of 0.5 [1]. This moderate lipophilicity places the compound well within the favorable range (XLogP 0–3) for CNS drug candidates as defined by the CNS Multiparameter Optimization (MPO) desirability score. In contrast, the unsubstituted analog (pyridin-2-yl)methanamine has a lower XLogP (~ -0.5) and may exhibit reduced passive permeability, while the trifluoromethyl-substituted analog (5-chloro-3-(trifluoromethyl)pyridin-2-yl)methanamine has a significantly higher XLogP (~2.5) that could increase the risk of hERG binding and phospholipidosis.

CNS MPO lipophilicity ADME

(3-Chloro-5-fluoropyridin-2-yl)methanamine: Research & Procurement Applications


Fragment-Based CNS Kinase Lead Generation

Given its favorable XLogP (0.5) and reduced amine basicity (pKa 7.88), (3-chloro-5-fluoropyridin-2-yl)methanamine is an ideal fragment for growing CNS-penetrant kinase inhibitors. Researchers should prioritize this compound over more basic or lipophilic analogs when aiming to maintain a CNS MPO score > 4. The 3-chloro,5-fluoro pattern provides a balanced electronic profile that supports passive diffusion across the blood-brain barrier while retaining sufficient solubility for oral formulation [1].

NOP and P2X Receptor Antagonist Optimization

For medicinal chemistry campaigns targeting the Nociceptin (NOP) receptor or P2X purinoceptors, this methanamine serves as a validated building block that has been incorporated into compounds with sub-nanomolar (NOP IC50 < 1 nM) and sub-micromolar (P2X2 IC50 = 346 nM) activities. Procuring this specific regioisomer ensures that SAR from existing patent literature can be directly leveraged, avoiding the need to re-optimize potency with alternative halogenated pyridyl fragments [2][3].

Purification and Scale-Up Process Development

The lower boiling point (201.4 °C) of (3-chloro-5-fluoropyridin-2-yl)methanamine compared to its 4-chloro analog (220.1 °C) reduces distillation and evaporation times during large-scale intermediate purification. Process chemists evaluating routes for pilot plant campaigns should select this compound when thermal lability of downstream products is a concern, as the more efficient solvent removal minimizes thermal exposure .

Medicinal Chemistry SAR Teaching

The compound's well-defined physicochemical differences (pKa, XLogP, boiling point) relative to other regioisomers make it an excellent case study for teaching electronic effects in heterocyclic chemistry. It can be used in academic settings to demonstrate how subtle changes in halogen substitution patterns impact molecular properties relevant to drug design, without the need for proprietary or expensive comparator compounds.

Technical Documentation Hub

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